molecular formula C6H9N3OS B13300387 2-Amino-3-(1,3-thiazol-2-yl)propanamide

2-Amino-3-(1,3-thiazol-2-yl)propanamide

Cat. No.: B13300387
M. Wt: 171.22 g/mol
InChI Key: XHPYTOLGPKNKOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-2-yl)propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-halo ketones, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-Amino-3-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This compound has been shown to interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various derivatives through substitution reactions makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c7-4(6(8)10)3-5-9-1-2-11-5/h1-2,4H,3,7H2,(H2,8,10)

InChI Key

XHPYTOLGPKNKOS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(C(=O)N)N

Origin of Product

United States

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